molecular formula C12H23N3O B1278742 1-(Piperazin-1-ylacetyl)azepane CAS No. 39890-47-6

1-(Piperazin-1-ylacetyl)azepane

Cat. No.: B1278742
CAS No.: 39890-47-6
M. Wt: 225.33 g/mol
InChI Key: RGAKLRHYGVJQAA-UHFFFAOYSA-N
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Description

1-(Piperazin-1-ylacetyl)azepane is a chemical compound with the molecular formula C12H23N3O and a molecular weight of 225.33 g/mol It is a derivative of piperazine and azepane, featuring a piperazinylacetyl group attached to an azepane ring

Preparation Methods

The synthesis of 1-(Piperazin-1-ylacetyl)azepane typically involves the reaction of piperazine derivatives with azepane derivatives under specific conditions. One common method includes the acylation of piperazine with an azepane derivative in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

1-(Piperazin-1-ylacetyl)azepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperazin-1-ylacetyl)azepane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: This compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(Piperazin-1-ylacetyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-(Piperazin-1-ylacetyl)azepane can be compared with other similar compounds, such as:

    1-(Piperazin-1-ylacetyl)piperidine: This compound features a piperidine ring instead of an azepane ring, leading to differences in its chemical properties and biological activity.

    1-(Piperazin-1-ylacetyl)morpholine:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAKLRHYGVJQAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427919
Record name 1-(piperazin-1-ylacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-47-6
Record name 1-(Hexahydro-1H-azepin-1-yl)-2-(1-piperazinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39890-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(piperazin-1-ylacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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